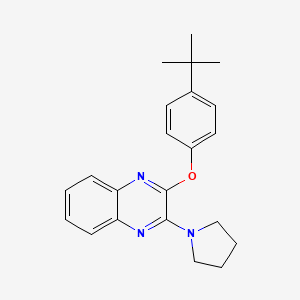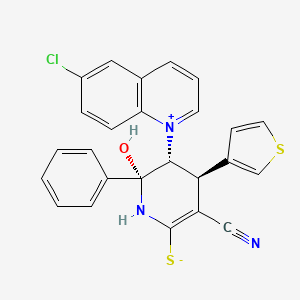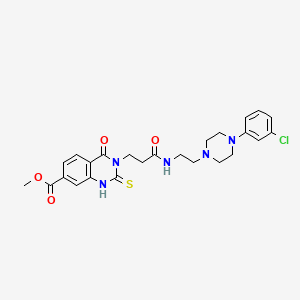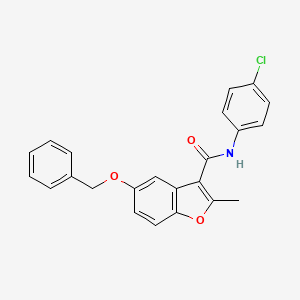
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a tert-butylphenoxy group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions, while the pyrrolidinyl group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse chemical structures.
Scientific Research Applications
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenoxy and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and receptors involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenoxy)-3-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
2-(4-Tert-butylphenoxy)-3-(morpholin-1-yl)quinoxaline: Contains a morpholinyl group, offering different chemical and biological properties.
2-(4-Tert-butylphenoxy)-3-(azepan-1-yl)quinoxaline: Features an azepanyl group, which may affect its reactivity and applications.
Uniqueness
2-(4-Tert-butylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to the specific combination of substituents on the quinoxaline core. The tert-butylphenoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability. The pyrrolidinyl group offers additional flexibility and potential interactions with biological targets, making this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)16-10-12-17(13-11-16)26-21-20(25-14-6-7-15-25)23-18-8-4-5-9-19(18)24-21/h4-5,8-13H,6-7,14-15H2,1-3H3 |
InChI Key |
KETKLVOUCKJUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11275489.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11275497.png)

![5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11275499.png)
![3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11275506.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11275514.png)

![N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide](/img/structure/B11275527.png)
![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11275534.png)




